
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound featuring a cyclopropylmethyl group attached to an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclopropanation of an aldehyde in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts and reaction vessels to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: 3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Depending on the nucleophile, various substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde is not fully understood. it is believed to interact with various molecular targets through its oxadiazole ring and aldehyde group. The compound may form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-thiol: Similar structure but with a thiol group instead of an aldehyde.
Uniqueness
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to its combination of a cyclopropylmethyl group and an oxadiazole ring with an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3-(cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c10-4-7-8-6(9-11-7)3-5-1-2-5/h4-5H,1-3H2 |
Clave InChI |
LNWGLGXQXLDUFP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2=NOC(=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-ol](/img/structure/B13165859.png)
![Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13165869.png)
![N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165875.png)
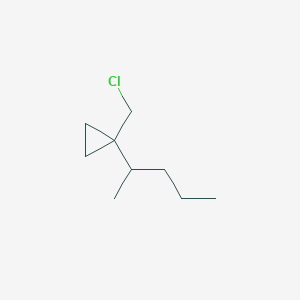
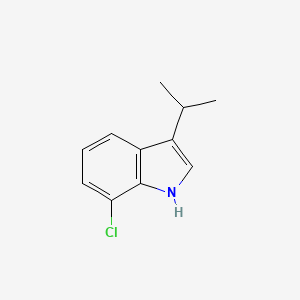
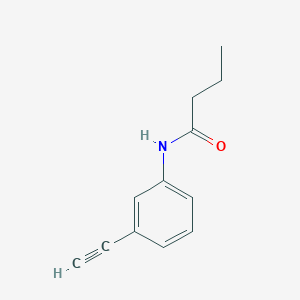

![N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide](/img/structure/B13165893.png)
![Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13165900.png)

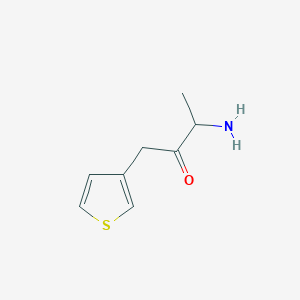
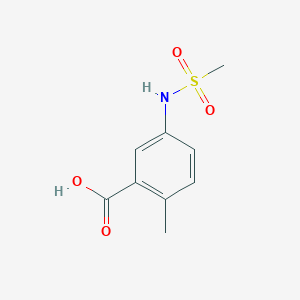
![({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13165923.png)

